molecular formula C18H26BNO2 B1431452 Cyclopentyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine CAS No. 2096331-03-0

Cyclopentyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine

Cat. No. B1431452
CAS RN: 2096331-03-0
M. Wt: 299.2 g/mol
InChI Key: UHXLOSSUOVPFMK-UHFFFAOYSA-N
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Description

Cyclopentyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine, also known as CPM, is a synthetic organic compound that has been used in various scientific research applications. CPM is a cyclic amine that is composed of a cyclopentyl ring and a phenyl ring, both of which are connected to a methanimine group. CPM is a versatile compound that has been used in a variety of applications, including as a catalyst, a reagent, and a ligand.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The presence of the dioxaborolane moiety in the compound allows for the formation of biaryl structures by coupling with aryl halides under palladium catalysis. This method is widely employed in the pharmaceutical industry for the synthesis of complex molecules.

Transition Metal-Catalyzed Processes

Due to its unique structure, this compound can act as a ligand in various transition metal-catalyzed processes . It can stabilize the transition metal center and facilitate reactions that are crucial in material science and nanotechnology. This includes the formation of new polymers and the synthesis of nanomaterials with specific properties.

Protodeboronation

The compound’s boronate ester group is susceptible to protodeboronation . This reaction is useful in the selective removal of boron groups, which is a key step in refining synthetic pathways for complex organic molecules. It’s particularly valuable when multiple boronate esters are present in a molecule, and only specific ones need to be removed.

Chemical Synthesis of Heterocycles

Heterocycles are a significant class of compounds in medicinal chemistryCyclopentyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine can be used in the chemical synthesis of heterocycles , which are core structures for many drugs. Its reactivity with various nucleophiles can lead to the formation of diverse heterocyclic systems.

Material Science Applications

In material science , this compound can contribute to the development of new materials with desired properties . Its boron-containing moiety can be incorporated into polymers to alter their physical characteristics, such as thermal stability and flame retardancy.

Analytical Chemistry

Lastly, in analytical chemistry , the compound can be used as a standard or reagent in the quantification of boron-containing compounds . Its well-defined structure and stability under various conditions make it suitable for use in high-precision measurements and calibrations.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context, such as its use in a biological or chemical system .

Safety and Hazards

Based on the information available for similar compounds, they may cause skin and eye irritation. They should be handled with appropriate protective equipment .

Future Directions

The future directions of research on this compound would depend on its intended applications. Given the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, it could potentially be used in the development of new cross-coupling reactions .

properties

IUPAC Name

cyclopentyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO2/c1-17(2)18(3,4)22-19(21-17)15-11-9-14(10-12-15)16(20)13-7-5-6-8-13/h9-13,20H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXLOSSUOVPFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=N)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopentyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine

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